6-Chlorobiphenyl-2,2'-diol
Overview
Description
6-Chlorobiphenyl-2,2’-diol is a chemical compound belonging to the class of hydroxybiphenyls. It is characterized by the presence of a chlorine atom at the 6th position and two hydroxyl groups at the 2nd and 2’ positions on the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobiphenyl-2,2’-diol can be achieved through several methods. One common approach involves the chlorination of biphenyl-2,2’-diol. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative of biphenyl-2,2’-diol is reacted with a chlorinated aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 6-Chlorobiphenyl-2,2’-diol often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chlorobiphenyl-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones and other carbonyl compounds.
Reduction: Biphenyl derivatives with fewer hydroxyl groups.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chlorobiphenyl-2,2’-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chlorobiphenyl-2,2’-diol involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially altering their activity. The chlorine atom can participate in halogen bonding, further influencing molecular interactions. These properties make it a valuable tool in studying enzyme mechanisms and developing inhibitors for specific biological targets .
Comparison with Similar Compounds
Similar Compounds
4’-Chlorobiphenyl-2,3-diol: Similar structure but with hydroxyl groups at different positions.
4-Chlorobiphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness
6-Chlorobiphenyl-2,2’-diol is unique due to the specific positioning of its chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
3-chloro-2-(2-hydroxyphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-9-5-3-7-11(15)12(9)8-4-1-2-6-10(8)14/h1-7,14-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTSTVJTYQAERP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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